2-hydroxy-4-(hydroxymethyl)benzaldehyde

Descripción

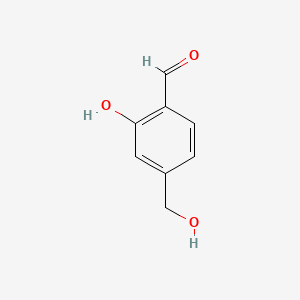

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxy-4-(hydroxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,9,11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAQGWDSFNLJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349662 | |

| Record name | 4-Hydroxymethylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156605-23-1 | |

| Record name | 2-Hydroxy-4-(hydroxymethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymethylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural and Functional Group Analysis for Research Context

The chemical identity and reactivity of 2-hydroxy-4-(hydroxymethyl)benzaldehyde are dictated by its specific arrangement of functional groups on a benzene (B151609) ring. mdpi.com With the chemical formula C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol , the molecule's structure is foundational to its utility in research. ijser.inresearchgate.net

The compound, also known by synonyms such as 4-Hydroxymethylsalicylaldehyde, is a derivative of benzaldehyde (B42025) featuring a hydroxyl (-OH) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4. mdpi.comcymitquimica.com This trifunctional nature—possessing a phenolic hydroxyl group, a primary alcohol (hydroxymethyl), and an aldehyde group—creates a platform for diverse chemical transformations.

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a key step in many reactions. The aldehyde group is electrophilic and readily participates in nucleophilic addition and condensation reactions. sbmu.ac.ir The hydroxymethyl group (a primary alcohol) can be oxidized or used as a point for esterification or etherification, adding another layer of synthetic versatility. mdpi.com The interplay of these groups, particularly the ortho-positioning of the hydroxyl and aldehyde groups, allows for strong intramolecular hydrogen bonding and facilitates the formation of stable chelate rings with metal ions, a property extensively exploited in coordination chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈O₃ mdpi.com |

| Molecular Weight | 152.15 g/mol ias.ac.in |

| Appearance | White to light yellow crystalline solid mdpi.com |

| Synonyms | 4-Hydroxymethylsalicylaldehyde, Salicylaldehyde (B1680747), 4-(hydroxymethyl)- mdpi.com |

| InChI Key | OWAQGWDSFNLJGH-UHFFFAOYSA-N ijser.in |

Significance As a Molecular Scaffold in Advanced Organic Synthesis

The unique structural arrangement of 2-hydroxy-4-(hydroxymethyl)benzaldehyde makes it a valuable molecular scaffold and an important intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. mdpi.com Its reactivity is centered around its three functional groups, which can be targeted selectively or used in concert to build intricate molecular frameworks.

A primary application of this compound is in the synthesis of Schiff bases. researchgate.net Schiff bases, or imines, are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. The resulting Schiff base ligands are polydentate, meaning they can bind to a central metal ion at multiple points. The presence of the phenolic oxygen, the imine nitrogen, and potentially the oxygen from the hydroxymethyl group allows for the formation of stable transition metal complexes. sbmu.ac.irsbmu.ac.ir These metal complexes are a significant area of research due to their catalytic, biological, and material properties. nih.gov For instance, Schiff base complexes derived from similar hydroxybenzaldehydes have been investigated for their antimicrobial and antifungal activities. sbmu.ac.ir

Furthermore, salicylaldehyde (B1680747) derivatives are classical precursors for the synthesis of coumarins, an important class of heterocyclic compounds with a wide range of biological activities. nih.gov Reactions like the Knoevenagel condensation, where the aldehyde reacts with an active methylene (B1212753) compound, are common routes to these scaffolds. organic-chemistry.org The hydroxymethyl group at the 4-position offers a site for further derivatization of the resulting coumarin (B35378), allowing for the tuning of its properties. Typical reactions involving the functional groups include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. sbmu.ac.ir

Reduction: The aldehyde can be reduced to a primary alcohol. sbmu.ac.ir

Condensation Reactions: The aldehyde reacts with amines to form imines (Schiff bases). sbmu.ac.ir

Overview of Emerging Research Frontiers Involving 2 Hydroxy 4 Hydroxymethyl Benzaldehyde

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through established formylation reactions that are well-documented for their efficacy in introducing an aldehyde group onto a phenolic ring. The two most prominent methods are the Duff reaction and the Reimer-Tiemann reaction. Both reactions leverage the activating and ortho-directing effects of the hydroxyl group on the aromatic ring of the precursor, 3-(hydroxymethyl)phenol.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or acetic acid. uni.eduwikipedia.org This reaction is known for its preference for ortho-formylation of phenols. wikipedia.orgresearchgate.net When applied to 3-(hydroxymethyl)phenol, the Duff reaction is expected to yield this compound. The reaction proceeds by the in-situ generation of an electrophilic iminium species from HMTA, which then attacks the electron-rich aromatic ring of the phenol (B47542). semanticscholar.org Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate furnishes the desired aldehyde. wikipedia.org While generally reliable for ortho-formylation, the Duff reaction is often characterized by modest yields. ecu.edu

The Reimer-Tiemann Reaction

Another classical approach is the Reimer-Tiemann reaction, which involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base, such as sodium hydroxide. mdma.ch This reaction generates a highly reactive dichlorocarbene (B158193) intermediate, which acts as the electrophile. mdma.ch The phenoxide ion, formed by the deprotonation of 3-(hydroxymethyl)phenol, then attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate leads to the formation of the aldehyde. The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. mdma.ch

| Reaction | Precursor | Formylating Agent | Typical Conditions | Key Intermediate |

|---|---|---|---|---|

| Duff Reaction | 3-(Hydroxymethyl)phenol | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., glycerol/boric acid, acetic acid), heat | Iminium ion |

| Reimer-Tiemann Reaction | 3-(Hydroxymethyl)phenol | Chloroform (CHCl3) | Strong base (e.g., NaOH), heat | Dichlorocarbene |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic methods. While specific studies on the green synthesis of this compound are not extensively documented, general advancements in formylation reactions offer promising alternatives to the classical routes.

One approach involves the use of solid acid catalysts or supportive reagents to enhance reaction efficiency and minimize waste. For instance, the use of titanium-containing microporous molecular sieves has been shown to catalyze the ortho-selective hydroxymethylation of phenols with formaldehyde, which could then be oxidized to the corresponding aldehyde. iitm.ac.in This method offers the potential for catalyst recyclability and reduced use of corrosive acids.

Solvent-free reaction conditions represent another avenue for greener synthesis. The Vilsmeier-Haack formylation, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride, has been adapted to solvent-free conditions, leading to shorter reaction times and improved yields for the formylation of phenols. nih.gov Such an approach could potentially be applied to the synthesis of this compound.

Furthermore, the use of less hazardous reagents is a key aspect of green chemistry. Research into alternative formylating agents to replace toxic chloroform or the combination of DMF/POCl3 is ongoing. For example, the use of formamidine (B1211174) acetate (B1210297) and acetic anhydride (B1165640) has been reported as a milder method for the formylation of phenols. orientjchem.org

| Green Approach | Key Feature | Potential Application to this compound Synthesis | Anticipated Benefits |

|---|---|---|---|

| Heterogeneous Catalysis | Use of recyclable solid catalysts (e.g., zeolites, molecular sieves) | Catalytic hydroxymethylation of 3-(hydroxymethyl)phenol followed by oxidation, or direct catalytic formylation. | Catalyst recyclability, reduced waste, milder reaction conditions. |

| Solvent-Free Reactions | Conducting the reaction without a solvent medium. | Solvent-free Vilsmeier-Haack or Duff-type formylation of 3-(hydroxymethyl)phenol. | Reduced solvent waste, potentially faster reaction rates, and easier product isolation. |

| Alternative Reagents | Replacement of hazardous reagents with safer alternatives. | Using reagents like formamidine acetate instead of chloroform or DMF/POCl3. | Reduced toxicity and environmental impact. |

Mechanistic Investigations of this compound Formation

The formation of this compound from 3-(hydroxymethyl)phenol is governed by the principles of electrophilic aromatic substitution, with the regioselectivity being a key point of mechanistic interest. The hydroxyl group of the phenol is a strong activating and ortho-, para-directing group. The hydroxymethyl group is a weakly deactivating, meta-directing group. Therefore, the hydroxyl group's directing effect is dominant, favoring substitution at the positions ortho and para to it.

In the case of 3-(hydroxymethyl)phenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. The hydroxymethyl group is at C3. Therefore, the incoming electrophile (the formylating agent) will be directed primarily to the C2, C4, and C6 positions.

Theoretical studies on the Duff reaction have provided insights into its ortho-selectivity. Density Functional Theory (DFT) calculations suggest that the selectivity-determining step involves a hydrogen bond between the phenolic proton and the nitrogen of the iminium ion intermediate. semanticscholar.org This interaction facilitates the formation of a cyclohexa-2,4-dienone intermediate, which ultimately leads to formylation at the ortho position. semanticscholar.org In the case of 3-(hydroxymethyl)phenol, this mechanism would favor the formation of this compound and 2-hydroxy-6-(hydroxymethyl)benzaldehyde. The electronic and steric effects of the hydroxymethyl group at the meta position would influence the relative yields of these two ortho isomers.

Reactions at the Aldehyde Moiety: Synthesis of Imines, Oximes, and Hydrazones

The aldehyde group is a key site for derivatization, readily undergoing condensation reactions with various nucleophiles.

Formation of Schiff Bases and Their Derivatives

The reaction of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases. jetir.org This condensation reaction typically involves the removal of a water molecule and can be catalyzed by acids or bases. The resulting Schiff bases are characterized by the azomethine (-C=N-) group and are of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry. jetir.orgderpharmachemica.com The general synthesis involves refluxing equimolar amounts of the aldehyde and a primary amine in a suitable solvent like ethanol. researchgate.net

The presence of the ortho-hydroxyl group in this compound can lead to the formation of a stable six-membered ring through intramolecular hydrogen bonding with the imine nitrogen, a characteristic feature of salicylaldehyde-derived Schiff bases. nih.gov This hydrogen bonding influences the electronic and steric properties of the resulting Schiff base.

A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The table below illustrates some examples of primary amines that can be used for the synthesis of Schiff bases with this compound.

| Reactant 1 | Reactant 2 (Primary Amine) | Product Class |

| This compound | Aniline | N-aryl Schiff base |

| This compound | Ethylamine | N-alkyl Schiff base |

| This compound | 2-Aminopyridine | N-heterocyclic Schiff base |

| This compound | 4-Aminoantipyrine | Biologically active Schiff base |

These Schiff bases can be further utilized as ligands for the synthesis of metal complexes, where the imine nitrogen and the phenolic oxygen can coordinate with a metal ion.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for functionalization, allowing for the introduction of various substituents through etherification and esterification reactions.

Etherification and Esterification Reactions

Etherification of the phenolic hydroxyl group in this compound can be achieved through reactions with alkyl halides or other electrophiles in the presence of a base. A common method is the Williamson ether synthesis, which involves the deprotonation of the phenol with a base to form a phenoxide ion, followed by nucleophilic attack on an alkyl halide. ambeed.com The choice of base and reaction conditions is crucial to ensure selective etherification of the phenolic hydroxyl group without affecting the hydroxymethyl group. For instance, the reaction can be carried out using an alkyl halide in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). google.com

Esterification of the phenolic hydroxyl group can be accomplished by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or a catalyst. nih.govchemguide.co.uk This reaction introduces an ester functionality, which can significantly alter the molecule's properties. For example, the reaction with acetic anhydride in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) would yield the corresponding acetate ester. organic-chemistry.org The selective acylation of the phenolic hydroxyl over the aliphatic hydroxymethyl group can often be achieved under controlled conditions. nih.gov

The table below summarizes some common reagents used for these transformations.

| Transformation | Reagent | Product Functional Group |

| Etherification | Alkyl halide (e.g., methyl iodide) | Phenolic ether |

| Etherification | Benzyl bromide | Phenolic ether |

| Esterification | Acyl chloride (e.g., acetyl chloride) | Phenolic ester |

| Esterification | Acid anhydride (e.g., acetic anhydride) | Phenolic ester |

Modifications of the Hydroxymethyl Substituent

The hydroxymethyl group at the C4 position provides a further point of diversification for this compound.

Oxidation and Reduction Pathways

The oxidation of the hydroxymethyl group can lead to the formation of a second aldehyde group or a carboxylic acid group, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) can oxidize the hydroxymethyl group to a carboxylic acid. organic-chemistry.org Milder or more selective oxidizing agents might allow for the formation of the corresponding dialdehyde. The anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions using metal salts as catalysts has also been reported. nih.gov

Conversely, the reduction of the hydroxymethyl group is less common as it would typically require harsh conditions that would also reduce the aldehyde functionality. However, selective protection of the aldehyde group would allow for the subsequent reduction of the hydroxymethyl group to a methyl group using a suitable reducing agent.

Nucleophilic Substitution Reactions

The hydroxymethyl group, being a primary benzylic alcohol, can undergo nucleophilic substitution reactions . researchgate.net The hydroxyl group is a poor leaving group, so it typically needs to be activated first. This can be achieved by protonation under acidic conditions or by converting it into a better leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride (SOCl2) or a hydrogen halide (e.g., HBr) can convert the hydroxymethyl group into a halomethyl group (e.g., chloromethyl or bromomethyl). This halomethyl derivative can then readily undergo nucleophilic substitution with a variety of nucleophiles, such as amines, cyanides, or thiols, to introduce new functional groups.

The table below provides an overview of these transformations.

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic acid |

| Oxidation | Jones reagent (CrO3/H2SO4) | Carboxylic acid |

| Nucleophilic Substitution (via activation) | 1. Mesyl chloride/base 2. Nucleophile (e.g., NaN3) | Azide (from initial mesylate) |

| Nucleophilic Substitution (via conversion) | Thionyl chloride (SOCl2) | Chloromethyl |

Cyclization and Condensation Reactions Utilizing Multiple Functional Groups

The unique arrangement of a phenolic hydroxyl, an aldehyde, and a hydroxymethyl group on the aromatic ring of this compound makes it a versatile precursor for complex chemical structures. These functional groups can participate in intramolecular or intermolecular reactions, leading to the formation of heterocyclic systems and polymers.

Synthesis of Heterocyclic Systems (e.g., Chromenones via reaction with ethyl acetoacetate)

The presence of a hydroxyl group ortho to an aldehyde function is a classic structural motif for the synthesis of various oxygen-containing heterocycles. One of the prominent reactions is the synthesis of chromenones (also known as chromones), which are a class of compounds with a wide range of biological activities. The reaction of this compound with ethyl acetoacetate (B1235776) provides a pathway to substituted chromenones.

This transformation is typically acid- or base-catalyzed and proceeds through a sequence of condensation and cyclization steps. A common approach involves a Pechmann-type condensation or a related pathway. The reaction mechanism generally involves the initial formation of a coumarin (B35378) derivative, which can then be converted to a chromone (B188151), or a direct condensation-cyclization to the chromone skeleton.

In a typical acid-catalyzed reaction, the carbonyl group of ethyl acetoacetate is activated by a proton. This is followed by a Knoevenagel condensation with the aldehyde group of this compound. The resulting intermediate then undergoes an intramolecular Michael addition, followed by cyclization and dehydration, to yield the final chromenone structure. The reaction with ethyl acetoacetate specifically leads to the formation of a 2-methylchromenone derivative.

Detailed Research Findings:

While direct studies on this compound might be specific, the synthesis of chromones from salicylaldehydes (o-hydroxybenzaldehydes) and compounds with active methylene (B1212753) groups like ethyl acetoacetate is a well-established method. ijrpc.comsphinxsai.com For instance, the reaction of salicylaldehyde (B1680747) derivatives with ethyl acetoacetate in the presence of a base like piperidine (B6355638) or an acid catalyst can yield chromone structures. scispace.comresearchgate.net The reaction proceeds via an initial condensation followed by an intramolecular cyclization. The specific substituent at the 4-position (hydroxymethyl group) would be retained in the final chromenone product, yielding a 7-(hydroxymethyl)-2-methylchromen-4-one.

Table 1: Synthesis of 7-(hydroxymethyl)-2-methylchromen-4-one

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Ethyl acetoacetate | Acid (e.g., H₂SO₄) or Base (e.g., Piperidine), Reflux | 7-(hydroxymethyl)-2-methylchromen-4-one |

Polymerization and Oligomerization Pathways

The trifunctional nature of this compound allows it to serve as a monomer in the synthesis of various polymers and oligomers. The phenolic hydroxyl, aldehyde, and hydroxymethyl groups can all participate in polymerization reactions, leading to complex macromolecular architectures such as phenolic resins, polyesters, or polyethers.

Phenolic Resin Formation: One of the most straightforward polymerization pathways is analogous to the formation of phenol-formaldehyde resins. In this process, the aldehyde group of one monomer can react with the activated aromatic ring (at the position ortho or para to the phenolic hydroxyl group) of another monomer. The hydroxymethyl group can also participate in condensation reactions, forming methylene bridges between the aromatic rings. This polycondensation reaction, typically carried out under acidic or basic conditions with heating, results in a cross-linked, three-dimensional network characteristic of phenolic resins.

Polyester (B1180765) and Polyether Formation: The presence of both hydroxyl groups (phenolic and benzylic) allows for the formation of polyesters and polyethers.

Polyesters: Copolymerization with a dicarboxylic acid or its derivative would lead to the formation of polyester chains, with the hydroxyl groups of this compound forming ester linkages.

Polyethers: Self-condensation of the hydroxymethyl group under specific conditions can form ether linkages. Additionally, the phenolic hydroxyl can react to form polyethers.

Oxidative Polymerization: Research on similar compounds, such as 4-hydroxybenzaldehyde (B117250), has shown that oxidative polycondensation is a viable method for creating polymers. researchgate.net This process typically uses an oxidant like hydrogen peroxide in an alkaline medium. researchgate.net For this compound, this could lead to the formation of ether and C-C linkages between monomer units, resulting in thermally stable oligomers or polymers. researchgate.net The resulting polymers often exhibit interesting thermal and electronic properties.

Table 2: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Functional Groups Involved | Resulting Linkages | Potential Polymer Structure |

| Phenolic Resin Formation | Aldehyde, Hydroxymethyl, Aromatic Ring | Methylene (-CH₂-) and Ether (-CH₂-O-CH₂-) bridges | Cross-linked Phenolic Resin |

| Polyesterification (with diacid) | Phenolic Hydroxyl, Hydroxymethyl | Ester (-COO-) | Linear or Branched Polyester |

| Polyetherification | Hydroxymethyl, Phenolic Hydroxyl | Ether (-O-) | Polyether |

| Oxidative Polycondensation | Phenolic Hydroxyl, Aromatic Ring | Ether (-O-) and C-C | Complex network polymer |

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxy 4 Hydroxymethyl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules in solution. For 2-hydroxy-4-(hydroxymethyl)benzaldehyde, ¹H and ¹³C NMR provide definitive evidence of the molecular structure through chemical shifts, spin-spin coupling, and signal integrations.

The ¹H NMR spectrum is particularly informative. The aldehydic proton (-CHO) is expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton (-OH) signal is also found downfield, often above δ 10.0 ppm, and its chemical shift can be concentration-dependent. A key feature in salicylaldehyde (B1680747) derivatives is the strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, which restricts the rotation of the hydroxyl group and further shifts its proton signal downfield.

The protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet at approximately δ 4.5-4.7 ppm, with the adjacent hydroxyl proton potentially showing coupling depending on the solvent and concentration. The aromatic protons exhibit a characteristic splitting pattern. Given the substitution pattern, three aromatic protons would be observed, with their chemical shifts and coupling constants being highly dependent on the electronic effects of the three different substituents.

In the ¹³C NMR spectrum, the aldehydic carbon is the most downfield signal, typically appearing around δ 190-195 ppm. The carbon atoms of the aromatic ring show distinct signals based on their substitution and position relative to the functional groups. The phenolic carbon (C-OH) and the carbon bearing the hydroxymethyl group are also identifiable within the aromatic region (δ 110-165 ppm). The carbon of the hydroxymethyl group (-CH₂OH) would resonate in the aliphatic region, generally around δ 60-65 ppm.

While specific experimental data for this compound is not widely published, data from its close derivatives, such as 2-hydroxy-4-methylbenzaldehyde (B1293496) and 2-hydroxy-4-methoxybenzaldehyde, can be used to predict the spectral features.

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Notes |

|---|---|---|---|

| -CHO | ~9.8 | ~192 | Deshielded by carbonyl group. |

| Ar-OH | ~11.0 | - | Downfield shift due to intramolecular H-bonding. |

| Ar-H (C3) | ~6.9 | ~118 | Ortho to -OH and -CHO. |

| Ar-H (C5) | ~7.0 | ~130 | Ortho to -CH₂OH. |

| Ar-H (C6) | ~7.4 | ~135 | Para to -CH₂OH. |

| -CH₂OH | ~4.6 | ~64 | Aliphatic hydroxymethyl group. |

| -CH₂OH | Variable | - | Signal for the alcohol proton; may exchange. |

| Ar-C1 (-CHO) | - | ~120 | - |

| Ar-C2 (-OH) | - | ~161 | - |

| Ar-C4 (-CH₂OH) | - | ~145 | - |

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these methods are particularly useful for studying the extensive hydrogen bonding network.

The IR spectrum would be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of both the phenolic and the benzylic alcohol hydroxyl groups. The breadth of this peak is indicative of hydrogen bonding. A sharp, strong peak for the C=O stretching of the aldehyde group is expected around 1650-1680 cm⁻¹. The position of this band at a lower frequency compared to non-hydroxylated benzaldehydes is a direct consequence of the intramolecular hydrogen bond with the ortho-hydroxyl group, which weakens the C=O double bond.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the phenolic and alcohol groups would be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the benzene ring would give a particularly intense Raman signal. These complementary techniques allow for a comprehensive analysis of the vibrational modes and the influence of intermolecular and intramolecular forces, such as hydrogen bonding, on the molecular conformation.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H stretch (phenolic & alcohol) | 3200-3600 (broad) | Weak | Involved in hydrogen bonding. |

| Aromatic C-H stretch | 3000-3100 | Strong | Stretching of C-H bonds on the benzene ring. |

| Aldehyde C-H stretch | 2720-2820 | Medium | Characteristic Fermi resonance doublet. |

| C=O stretch (aldehyde) | 1650-1680 | Strong | Lowered frequency due to intramolecular H-bond. |

| Aromatic C=C stretch | 1450-1600 | Strong | Ring skeletal vibrations. |

| Phenolic C-O stretch | 1200-1300 | Medium | Stretching of the C-O bond of the phenol (B47542). |

| Alcohol C-O stretch | 1000-1100 | Medium | Stretching of the C-O bond of the hydroxymethyl group. |

Mass Spectrometry in Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 152.15 g/mol ), the molecular ion peak ([M]⁺) at m/z 152 would be expected in the electron ionization (EI) mass spectrum.

The fragmentation of this molecule is guided by the presence of its three functional groups. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (-CHO, M-29) to yield a phenyl cation. docbrown.infolibretexts.orgmiamioh.edu The presence of the hydroxyl and hydroxymethyl groups introduces additional fragmentation routes.

Loss of a water molecule (H₂O, M-18) from the molecular ion is a likely process, driven by the presence of the two hydroxyl groups. Another significant fragmentation pathway would involve the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, leading to the loss of a hydroxymethyl radical (•CH₂OH, M-31). The stability of the resulting phenolic cation would favor this pathway. Subsequent fragmentations, such as the loss of carbon monoxide (CO) from acylium ions, would lead to further peaks in the spectrum.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, enabling the confirmation of their elemental compositions and providing greater confidence in the structural assignments.

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 152 | [C₈H₈O₃]⁺• | - | Molecular Ion (M⁺) |

| 151 | [C₈H₇O₃]⁺ | H• | Loss of aldehydic hydrogen. |

| 134 | [C₈H₆O₂]⁺• | H₂O | Loss of water from hydroxyl groups. |

| 123 | [C₇H₇O₂]⁺ | •CHO | Loss of the formyl radical. |

| 121 | [C₇H₅O₂]⁺ | •CH₂OH | Loss of the hydroxymethyl radical. |

| 93 | [C₆H₅O]⁺ | •CHO, CO | Loss of formyl radical followed by carbon monoxide. |

X-ray Crystallography of Single Crystals for Solid-State Structural Analysis

It is expected that this compound would exhibit a planar conformation for the benzaldehyde (B42025) moiety, a common feature in such systems. The intramolecular hydrogen bond between the C2-hydroxyl group and the aldehyde's carbonyl oxygen would be a dominant feature, leading to the formation of a stable six-membered pseudo-ring. This interaction significantly influences the geometry and electronic properties of the molecule.

In the crystal lattice, extensive intermolecular hydrogen bonding is anticipated. The hydroxymethyl group's -OH and the phenolic -OH can both act as hydrogen bond donors and acceptors. This would likely result in the formation of a complex three-dimensional network, linking adjacent molecules. These hydrogen bonding interactions govern the crystal packing and are responsible for many of the material's bulk properties. Analysis of a determined crystal structure would provide precise measurements of these hydrogen bond distances and angles, offering deep insight into the solid-state architecture.

Advanced Chiroptical Spectroscopy of Chiral Derivatives

This compound is an achiral molecule. However, it serves as a valuable precursor for the synthesis of chiral derivatives. For instance, reaction of the aldehyde group with chiral amines can produce chiral Schiff bases, or the hydroxyl groups can be derivatized with chiral auxiliaries. These chiral derivatives are of interest in asymmetric catalysis and materials science. researchgate.net

Advanced chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of these chiral derivatives. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, providing information about the electronic transitions and the absolute configuration of the molecule. Quantum chemical calculations of theoretical ECD spectra are often used in conjunction with experimental data to assign the absolute configuration of enantiomers. nih.gov

Applications of 2 Hydroxy 4 Hydroxymethyl Benzaldehyde in Material Science and Supramolecular Chemistry

Precursor for Polymeric Materials and Resins

The molecular architecture of 2-hydroxy-4-(hydroxymethyl)benzaldehyde, also known as 4-hydroxymethylsalicylaldehyde, positions it as a versatile precursor for a variety of polymeric materials and resins. The phenolic hydroxyl and hydroxymethyl groups are particularly suited for condensation polymerization, a process fundamental to the synthesis of phenol-formaldehyde type resins. In these reactions, the aromatic ring can undergo electrophilic substitution with aldehydes, and the hydroxymethyl group can participate in ether or methylene (B1212753) bridge formation, leading to the development of a cross-linked three-dimensional network.

The inclusion of the aldehyde function within the monomer itself offers a unique opportunity for post-polymerization modification. This could allow for the grafting of other polymer chains or the introduction of specific functionalities, thereby tailoring the final properties of the resin for specialized applications, such as advanced coatings, adhesives, and composites. While specific research on polymers derived exclusively from this compound is not extensively documented, the principles of polymer chemistry strongly support its potential in creating novel thermosetting polymers with tailored thermal and mechanical properties.

Ligand in Coordination Chemistry: Design and Synthesis of Metal Complexes

The chelation capabilities of this compound make it an intriguing ligand for the design and synthesis of novel metal complexes. The ortho-positioning of the hydroxyl and aldehyde groups allows for the formation of stable six-membered chelate rings with a wide range of metal ions. This bidentate coordination, involving the deprotonated phenolic oxygen and the aldehydic oxygen, is a well-established binding mode for salicylaldehyde (B1680747) and its derivatives.

Characterization of Metal-2-hydroxy-4-(hydroxymethyl)benzaldehyde Complexes

Although detailed characterization of metal complexes specifically with this compound is limited in publicly available literature, the characterization of analogous salicylaldehyde-based complexes provides a clear roadmap. Standard analytical techniques would be employed to elucidate the structure and properties of such complexes.

Table 1: Anticipated Characterization Data for Metal-2-hydroxy-4-(hydroxymethyl)benzaldehyde Complexes

| Analytical Technique | Expected Information |

| Infrared (IR) Spectroscopy | Shift in the C=O and O-H stretching frequencies upon coordination to the metal center. Appearance of new bands corresponding to metal-oxygen bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the aromatic and aldehydic protons upon complexation. Broadening of signals may indicate paramagnetic nature of the metal ion. |

| UV-Visible Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure, including bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. |

| Elemental Analysis | Confirmation of the empirical formula and the stoichiometry of the metal-ligand complex. |

| Mass Spectrometry | Determination of the molecular weight of the complex and fragmentation patterns. |

Catalytic Activity of Derived Metal Complexes

Metal complexes derived from salicylaldehyde-type ligands are known to exhibit catalytic activity in a variety of organic transformations. The electronic and steric environment around the metal center, which can be fine-tuned by substituents on the ligand, plays a crucial role in determining the catalytic efficacy. The hydroxymethyl group in this compound could influence the solubility and stability of the catalytic species, potentially enhancing their performance.

Potential catalytic applications for these complexes could include oxidation reactions, where the metal center acts as a redox catalyst, and various carbon-carbon bond-forming reactions. The specific catalytic activity would be highly dependent on the choice of the metal ion and the reaction conditions. Further research is necessary to explore and establish the catalytic potential of metal complexes derived from this particular ligand.

Building Block for Supramolecular Architectures (e.g., Cages, Frameworks)

The trifunctional nature of this compound makes it a promising building block, or tecton, for the construction of intricate supramolecular architectures such as cages and frameworks. The directional nature of the functional groups allows for programmed self-assembly into discrete, well-defined structures.

For instance, the aldehyde group can be reacted with amines to form Schiff bases, which can then act as multidentate ligands for the construction of metal-organic cages or coordination polymers. The hydroxymethyl group can participate in hydrogen bonding networks, directing the self-assembly process and stabilizing the resulting supramolecular entity. The phenolic hydroxyl group can also be involved in coordination or hydrogen bonding. The strategic combination of these functionalities could lead to the formation of novel host-guest systems with tailored cavities and recognition properties.

Development of Chemosensors and Recognition Systems

Derivatives of salicylaldehyde are widely explored in the development of chemosensors due to their ability to exhibit changes in their photophysical properties, such as fluorescence or color, upon binding to specific analytes. The coordination of a metal ion or the interaction with an anion can significantly alter the electronic structure of the molecule, leading to a detectable signal.

The functional groups on this compound provide multiple sites for interaction with target species. The aldehyde group can be modified to introduce specific recognition motifs, while the hydroxyl and hydroxymethyl groups can participate in hydrogen bonding interactions, enhancing the selectivity of the sensor. For example, Schiff base derivatives of this compound could be designed to selectively bind to metal ions, with the binding event being transduced into a fluorescent or colorimetric response.

Role in Advanced Organic Catalyst Design

Beyond its use in metal-based catalysis, this compound has the potential to serve as a scaffold for the design of advanced organic catalysts. The aldehyde group can be a precursor to various catalytically active functionalities, such as iminium ions or enamines, which are key intermediates in many organocatalytic reactions.

The phenolic hydroxyl group can act as a Brønsted acid or a hydrogen bond donor, participating directly in the catalytic cycle and influencing the stereochemical outcome of the reaction. The hydroxymethyl group can be used to tune the solubility and steric properties of the catalyst or to immobilize it on a solid support for easier recovery and recycling. The combination of these features in a single molecule offers a platform for the development of multifunctional organocatalysts for a range of asymmetric transformations.

Future Perspectives and Emerging Research Directions for 2 Hydroxy 4 Hydroxymethyl Benzaldehyde Chemistry

Integration in Flow Chemistry and Microreactor Technologies

The synthesis and transformation of aromatic aldehydes are often characterized by exothermic reactions and the potential for side-product formation, making precise reaction control paramount. Flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing for reactions involving compounds like 2-hydroxy-4-(hydroxymethyl)benzaldehyde. beilstein-journals.orgrsc.org The high surface-area-to-volume ratio in microreactors enables superior heat transfer, allowing for precise temperature control and the safe use of superheated conditions to accelerate reaction rates. acs.org

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This approach can lead to higher yields and selectivity by minimizing thermal gradients and enabling rapid mixing, which outpaces undesired side reactions. rsc.org For instance, multi-step syntheses, such as the reduction of the aldehyde followed by an oxidative dearomatization to form spiroepoxydienones from salicylaldehydes, have been successfully demonstrated in one-pot flow systems. nih.gov Applying this "telescoped" synthesis concept would allow for the efficient conversion of this compound into complex intermediates without the need for isolating and purifying each intermediate, significantly streamlining the production of advanced materials. unimi.it

The use of packed-bed reactors containing immobilized catalysts or reagents is another promising direction. Solid-supported catalysts can be used to effect highly selective transformations in flow, such as aldol (B89426) reactions, with the added benefit of easy separation and catalyst recycling, enhancing the process's sustainability. beilstein-journals.org

Table 1: Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Feature | Advantage | Relevance to this compound |

| Superior Heat Transfer | Precise temperature control, mitigation of exotherms, use of superheated conditions. acs.org | Improved selectivity in formylation, oxidation, and condensation reactions; enhanced safety. |

| Rapid Mixing | Faster diffusion and mixing compared to batch reactors. rsc.org | Reduced formation of side products, enabling higher yields and purity. |

| Scalability | Seamless scaling from laboratory research to industrial production by "numbering-up" reactors. rsc.org | Facilitates the transition from discovery to commercial application of new derivatives. |

| Process Automation | Integration of reaction, workup, and purification steps into a single continuous stream. unimi.it | Enables high-throughput screening of reaction conditions and synthesis of compound libraries. |

Exploration of Bio-Inspired Synthetic Pathways

Conventional synthesis routes to salicylaldehydes, such as the Reimer-Tiemann reaction, often involve harsh conditions and hazardous reagents. hkasme.org Bio-inspired and biocatalytic methods represent a greener and more selective alternative. Nature produces a vast array of phenolic compounds through intricate enzymatic pathways, and harnessing these systems could lead to novel, sustainable routes for producing this compound.

Future research is anticipated to explore the use of engineered enzymes and whole-cell biocatalysts for the targeted synthesis of this compound. This could involve the enzymatic hydroxylation and formylation of simpler, bio-based phenolic precursors. The development of self-sufficient heterogeneous biocatalysts, which integrate enzyme and cofactor regeneration systems, could enable the creation of highly efficient and reusable production platforms. rsc.org Such systems have shown remarkable stability and productivity in continuous flow operations for synthesizing other high-value chemicals. rsc.org

Furthermore, the principles of biocatalysis can be extended to the application of this compound. For example, enzymatic polymerization is a green method for producing polyesters from bio-based monomers like 2,5-bis(hydroxymethyl)furan. rsc.org A similar approach could be used to synthesize novel biodegradable polymers from this compound, utilizing its dual hydroxyl functionalities for polyester (B1180765) or polyether synthesis under mild, enzyme-catalyzed conditions.

Novel Applications in Energy Storage and Optoelectronic Materials

The rigid, functionalizable aromatic structure of this compound makes it an excellent candidate for the development of advanced materials for energy and electronics.

In optoelectronics, salicylaldehyde (B1680747) derivatives are precursors to Schiff bases (imines), a class of compounds known for their photochromic and semiconducting properties. researchgate.netacs.org The condensation of this compound with various amines can yield a library of Schiff base ligands. These can be further polymerized to create poly(azomethine)s, which are conjugated polymers with potential applications as conductive materials. researchgate.net Computational and experimental studies on Schiff bases derived from hydroxybenzaldehydes have demonstrated their potential as organic semiconducting materials, with tunable energy gaps and optical properties. researchgate.net The synthesis of vinylene-linked two-dimensional conjugated polymers from benzaldehyde (B42025) precursors has also been shown to produce materials with narrow energy gaps and superior electronic conjugation. nih.gov

For energy storage, a significant emerging direction is the use of this compound as an organic linker for synthesizing Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials being explored as electrodes for batteries and supercapacitors. rsc.orgresearchgate.net The ability of the salicylaldehyde moiety to act as a chelating ligand, combined with the additional hydroxymethyl group for further linkage or functionalization, allows for the design of novel 2D or 3D MOFs. wikipedia.orgnih.gov These MOF-derived materials, after pyrolysis, can be converted into porous carbon structures or metal oxide composites, which are highly sought after for high-performance energy storage applications. researchgate.net

Table 2: Potential Applications in Energy and Optoelectronic Materials

| Application Area | Material Class | Role of this compound | Key Properties |

| Optoelectronics | Schiff Bases / Poly(azomethine)s | Monomer for condensation with amines. researchgate.net | Organic semiconductivity, photochromism, tunable electronic properties. acs.orgresearchgate.net |

| Optoelectronics | Conjugated Polymers | Building block for extended π-systems. nih.gov | Narrow band gap, high charge carrier mobility. |

| Energy Storage | Metal-Organic Frameworks (MOFs) | Organic linker to coordinate with metal ions. rsc.org | High porosity, tunable structure, precursor for electrode materials. nih.gov |

| Energy Storage | MOF-Derived Carbons/Composites | Precursor to porous carbon or metal-oxide nanocomposites. researchgate.net | High surface area, excellent conductivity, superior charge storage capacity. |

Development of Sustainable Synthesis and Application Methodologies

The principles of green chemistry provide a framework for the future development of both the synthesis and application of this compound. acs.orgnih.gov The goal is to design processes that reduce or eliminate hazardous substances, maximize atom economy, and utilize renewable resources. nih.gov

Future synthetic strategies will move away from traditional methods towards more sustainable alternatives. This includes the development of novel catalytic systems, such as metal-free aminocatalysis, which can promote cascade reactions under mild conditions to build complex salicylaldehyde-containing biaryls in one pot. researchgate.net The use of greener solvents, such as ionic liquids, which can act as both solvent and catalyst for reactions involving benzaldehydes, is another promising avenue. researchgate.net

In terms of applications, a key sustainable goal is the design of materials for a circular economy. The development of biodegradable polymers from this compound, as mentioned previously, is one such example. rsc.org Another approach is to use the compound to create materials that solve environmental problems. For instance, MOFs synthesized from this linker could be designed for applications like carbon capture, further enhancing the sustainability profile of the chemistry. nih.gov By incorporating green chemistry principles at the design stage, the entire lifecycle of chemicals derived from this compound can be made more environmentally benign.

Q & A

Basic: What are the molecular structure and key physicochemical properties of 2-hydroxy-4-(hydroxymethyl)benzaldehyde?

Answer:

The molecular formula is C₈H₈O₃ , with a molecular weight of 152.14 g/mol . Key properties include:

- Melting Point : Data specific to this compound is limited, but analogs like 4-hydroxybenzaldehyde melt at 116–118°C .

- Solubility : Expected to be moderately soluble in polar solvents (e.g., ethanol, DMSO) based on structural similarity to 4-hydroxybenzaldehyde, which has a solubility of 8.45 mg/mL in water at 25°C .

- Spectroscopic Signatures : FTIR spectra typically show peaks for hydroxyl (-OH, ~3200–3500 cm⁻¹), aldehyde (-CHO, ~1700 cm⁻¹), and aromatic C-H stretching (~3000 cm⁻¹). Reference spectra of related aldehydes (e.g., 2-hydroxy-4-methoxybenzaldehyde) can guide interpretation .

Basic: What synthetic routes are used to prepare this compound?

Answer:

A common approach involves multistep functionalization :

Reimer-Tiemann Reaction : Starting with phenol derivatives, chloroform, and a strong base (e.g., NaOH) to introduce the aldehyde group at the para position .

Hydroxymethylation : Post-synthesis modification using formaldehyde under controlled pH to introduce the hydroxymethyl group at the 4-position, monitored by TLC or HPLC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How is this compound characterized experimentally?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 153.1) and fragmentation patterns .

- FTIR : Validates functional groups (e.g., -OH, -CHO) .

Advanced: How can researchers quantify this compound in complex biological matrices?

Answer:

- HPLC-UV/Vis : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:water (20:80, 0.1% TFA) at 1 mL/min. Detection at λ = 280 nm (optimal for aromatic aldehydes) .

- LC-MS/MS : Enhances specificity in plant or microbial extracts. Electrospray ionization (ESI) in negative mode with MRM transitions (e.g., m/z 152→123 for quantification) .

- Calibration : Prepare standard curves in the matrix (e.g., spiked serum or homogenized tissue) to account for matrix effects .

Advanced: What stability considerations are critical for storing and handling this compound?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the aldehyde and hydroxymethyl groups .

- Moisture Control : Use desiccants in storage containers to avoid hydrolysis of the aldehyde to carboxylic acid .

- pH Stability : Avoid strongly basic conditions (>pH 9), which may induce Cannizzaro disproportionation of the aldehyde group .

Advanced: How can computational methods predict the biological interactions of this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Optimize the hydroxymethyl and aldehyde groups for hydrogen bonding and hydrophobic contacts .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs like 4-hydroxybenzaldehyde to predict antimicrobial or antioxidant potential .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Dose-Response Analysis : Validate conflicting antimicrobial results using standardized assays (e.g., broth microdilution per CLSI guidelines) across multiple cell lines .

- Impurity Profiling : Use HPLC-MS to check for degradation products (e.g., oxidized aldehydes) that may affect bioactivity .

- Structural Confirmation : Re-characterize batches via NMR to confirm identity, as impurities in synthesis (e.g., residual phenol) can skew results .

Advanced: What analytical challenges arise in detecting trace amounts of this compound in environmental samples?

Answer:

- Matrix Interference : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from water or soil extracts .

- Limit of Detection (LOD) : Enhance sensitivity via derivatization (e.g., hydrazine reaction to form hydrazones) followed by GC-MS analysis .

- Quality Control : Spike recovery experiments (e.g., 80–120% recovery) ensure method accuracy in complex environmental matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.